Diammonium decaborane

Description

Historical Perspectives in Boron Hydride Research

The field of boron hydride chemistry, also known as borane (B79455) chemistry, has its roots in the pioneering work of German chemist Alfred Stock in the early 20th century. wikipedia.orgchemeurope.com From around 1912 to 1937, Stock and his research team were the first to systematically synthesize and characterize a range of boron hydrides, which are compounds composed of boron and hydrogen. britannica.com This was a significant challenge due to the extreme reactivity and flammability of these substances in air. wikipedia.orgchemeurope.com To handle these volatile and toxic compounds, Stock developed innovative high-vacuum manifold techniques. wikipedia.orgbritannica.comencyclopedia.com His work led to the identification of several key boranes, including diborane (B8814927) (B₂H₆), tetraborane (B₄H₁₀), and decaborane (B607025) (B₁₀H₁₄). encyclopedia.com

The unusual structures of these boron hydrides could not be explained by conventional theories of chemical bonding, presenting a puzzle for the scientific community. wikipedia.orgchemeurope.com This led to a period of intense research, particularly in the United States, starting in the 1930s with the work of Hermann I. Schlesinger and Anton B. Burg. britannica.com The field gained further momentum during World War II and the 1950s due to government-supported research into high-energy fuels for rockets and jets. britannica.com A major breakthrough came in the 1950s when William N. Lipscomb and his colleagues began to determine the molecular structures of boranes using X-ray crystallography. wikipedia.orgwikipedia.org Lipscomb's work revealed the prevalence of three-center two-electron bonds, a novel concept that explained the bonding in these electron-deficient molecules. nasonline.org For his extensive studies on the structure of boranes, which illuminated the problems of chemical bonding, Lipscomb was awarded the Nobel Prize in Chemistry in 1976. wikipedia.orgnobelprize.orgiucr.org

The Significance of Decaborane(14) as a Foundational Borane Cluster

Decaborane(14), with the chemical formula B₁₀H₁₄, is a principal boron hydride cluster that serves as both a reference structure and a precursor to other boron hydrides. wikipedia.orguchemchemicals.cn It is a white, crystalline solid that is more stable in air and less reactive than many of the smaller boranes, making it a key starting material for the synthesis of more complex boron-containing compounds. nih.govcymitquimica.com The structure of decaborane(14) is a basket-like arrangement of ten boron atoms, which is a fragment of an icosahedron. wikipedia.orgepfl.ch In the language of cluster chemistry, this structure is classified as "nido". wikipedia.orgepfl.ch

The importance of decaborane(14) lies in its versatile reactivity. It can undergo a variety of chemical transformations, including:

Deprotonation: Decaborane(14) is a weak Brønsted acid, and its four bridging hydrogen atoms are acidic. wikipedia.orgepfl.ch These protons can be removed by bases to form anions, a fundamental step in the synthesis of many decaborane derivatives. wikipedia.orgresearchgate.net

Reactions with Lewis Bases: It reacts with Lewis bases, such as acetonitrile (B52724) (CH₃CN) and diethyl sulfide (B99878) (Et₂S), to form adducts of the type B₁₀H₁₂L₂. wikipedia.orgepfl.ch

Precursor to Carboranes: These adducts can then react with acetylene (B1199291) to produce ortho-carborane (C₂B₁₀H₁₂), demonstrating the role of decaborane(14) as a building block for carboranes, which are clusters containing both boron and carbon atoms. wikipedia.orgepfl.ch

This rich chemistry has established decaborane(14) as a cornerstone of modern boron chemistry, enabling the development of new materials and reagents. chemeurope.comnih.gov

Definition and Structural Relationship of Diammonium Decaborane to Decaborane

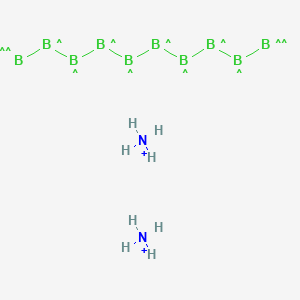

This compound is a chemical compound with the formula (NH₄)₂B₁₀H₁₀. It is a salt derived from the reaction of decaborane(14) (B₁₀H₁₄) and ammonia (B1221849) (NH₃). ontosight.ai The synthesis typically involves the reaction of decaborane with ammonia or an ammonium (B1175870) salt. ontosight.aiontosight.ai

The formation of this compound from decaborane(14) is an acid-base reaction. The decaborane(14) molecule acts as a Brønsted acid, donating two protons from its bridging hydrogen positions to two ammonia molecules, which act as bases. wikipedia.orgresearchgate.net This results in the formation of two ammonium cations (NH₄⁺) and the decaborate dianion ([B₁₀H₁₀]²⁻).

| Property | Decaborane(14) | This compound |

| Chemical Formula | B₁₀H₁₄ nist.gov | (NH₄)₂B₁₀H₁₀ |

| Molar Mass | 122.22 g/mol wikipedia.org | 154.27 g/mol (calculated) |

| Appearance | White crystalline solid wikipedia.org | Not specified |

| Structure Type | nido-cluster wikipedia.orgepfl.ch | closo-cluster |

| Nature | Molecular compound wikipedia.org | Ionic salt ontosight.ai |

| Reactivity | Weak Brønsted acid wikipedia.orgepfl.ch | Product of acid-base reaction |

Properties

CAS No. |

12046-71-8 |

|---|---|

Molecular Formula |

C4H30B10N22+ |

Molecular Weight |

144.2 g/mol |

InChI |

InChI=1S/B10.2H3N/c1-3-5-7-9-10-8-6-4-2;;/h;2*1H3/p+2 |

InChI Key |

QZQSQMOQYSYJPS-UHFFFAOYSA-P |

SMILES |

[B][B][B][B][B][B][B][B][B][B].[NH4+].[NH4+] |

Isomeric SMILES |

BBBBBBBBBB.[NH4+].[NH4+] |

Canonical SMILES |

[B][B][B][B][B][B][B][B][B][B].[NH4+].[NH4+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decaborane, diammonium salt; Diammonium decaborane. |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Decaborane(14) Precursors

Decaborane(14) (B₁₀H₁₄) serves as a crucial starting material in the synthesis of various borane (B79455) derivatives, including diammonium decaborane (B607025). Its preparation can be achieved through several methods, primarily involving the thermal decomposition of smaller borane clusters or the chemical conversion of borohydride (B1222165) salts.

The thermal decomposition, or pyrolysis, of lower boranes such as diborane(6) (B₂H₆) and pentaborane(9) (B₅H₉) is a common method for producing decaborane(14). acs.org This process involves heating the gaseous smaller boranes, leading to the elimination of hydrogen gas and the formation of the larger decaborane cluster. acs.org

The pyrolysis of diborane (B8814927) was first described over a century ago. nih.gov Optimal yields of decaborane(14) from this method are obtained by heating diborane to 120 °C for 47 hours. nih.gov The reaction is complex and can produce a mixture of boron hydrides, from which the less volatile decaborane(14) can be separated. nih.gov More advanced techniques, such as laser-induced chemistry using CO₂ or DF lasers, have also been employed to synthesize decaborane-14 from diborane with high yields and purity at room temperature. scispace.com

Similarly, the pyrolysis of pentaborane(9) also yields decaborane(14). One laboratory procedure involves the conversion of pentaborane(9) in a multi-step process that results in a 42.1% yield of pure decaborane(14) after recrystallization. dtic.mil

Table 1: Pyrolysis Conditions for Decaborane(14) Synthesis

| Starting Material | Temperature (°C) | Time (hours) | Yield (%) | Notes |

| Diborane (B₂H₆) | 120 | 47 | Good | Optimal yield reported. nih.gov |

| Pentaborane (B₅H₉) | 110 | 2 | 42.1 | After recrystallization. dtic.mil |

| Diborane (B₂H₆) | Room Temperature | - | High | Using DF laser induced chemistry. scispace.com |

A more convenient and effective laboratory-scale synthesis of decaborane(14) avoids the use of hazardous diborane gas and starts from the more stable sodium tetrahydroborate (NaBH₄). nih.govwikipedia.org This multi-step process involves the initial formation of the tetradecahydro-nido-undecaborate anion ([B₁₁H₁₄]⁻). nih.gov

The synthesis begins with the oxidation of sodium tetrahydroborate to the octahydrotriborate anion ([B₃H₈]⁻), which is then pyrolyzed in diglyme (B29089) at 105 °C to form the [B₁₁H₁₄]⁻ anion. nih.gov The subsequent mild oxidation of this undecaborate anion leads to the formation of decaborane(14). nih.gov An optimized procedure for this synthesis involves the treatment of NaBH₄ with boron trifluoride etherate (BF₃·O(C₂H₅)₂) in diglyme at 105 °C to generate the [B₁₁H₁₄]⁻ intermediate in situ. electronicsandbooks.com The subsequent oxidation of the aqueous solution of the undecaborate ion with hydrogen peroxide in the presence of a catalyst yields decaborane(14). electronicsandbooks.com

Decaborane and its derivatives can also be synthesized through the cage-opening of the more stable closo-decaborate anion ([B₁₀H₁₀]²⁻). nih.gov This is typically achieved by protonating the closo-decaborate salt with a strong acid. nih.gov For instance, the reaction of (NH₄)₂[closo-B₁₀H₁₀] with strong acids like nitric acid or sulfuric acid in organic solvents can lead to the formation of 6-substituted nido-decaborane derivatives. researchgate.net

The protonation of the [B₁₀H₁₀]²⁻ anion under superacidic conditions is believed to generate a highly electrophilic intermediate, [B₁₀H₁₃]⁺, which can then react with various nucleophiles to form substituted decaboranes. nih.gov For example, the reaction of Cs₂[closo-B₁₀H₁₀] with neat triflic acid at room temperature yields the 6-triflate derivative of decaborane, [6-TfO-B₁₀H₁₃]. nih.gov

Synthesis of Diammonium Decaborane Salts

This compound, with the chemical formula (NH₄)₂B₁₀H₁₀, is a salt composed of two ammonium (B1175870) cations (NH₄⁺) and the closo-decaborate dianion ([B₁₀H₁₀]²⁻). Its synthesis involves the reaction of a decaborane precursor with an ammonia (B1221849) source.

A direct synthesis route to the diammonium salt of the closo-decaborate anion involves the reaction of a decaborane derivative with liquid ammonia. One reported method starts with decaborane(14), which is first reacted with dimethyl sulfide (B99878) (Me₂S) to form the adduct B₁₀H₁₂·2Me₂S. acs.org This intermediate is then dissolved in liquid ammonia. Evaporation of the ammonia yields crude diammonium decaborate, (NH₄)₂B₁₀H₁₀, which can be further purified by recrystallization from water. acs.org This method highlights the conversion of the nido-decaborane framework to the closo-decaborate anion in the presence of a base (ammonia).

The free acid of the closo-decaborate anion, (H₃O)₂B₁₀H₁₀, can be prepared by passing an aqueous solution of a salt, such as (Me₃CNH₃)₂B₁₀H₁₀, through a strong acid ion-exchange resin. acs.org The resulting acidic eluate contains the hydronium salt of the decaborate anion. Neutralization of this acidic solution with a suitable base, such as aqueous ammonia, would be a logical subsequent step to form the diammonium salt, (NH₄)₂B₁₀H₁₀. This method relies on the classic acid-base reaction between the hydronium ions and ammonia to form ammonium cations, with the closo-decaborate anion acting as the counter-ion.

Table 2: Summary of Synthetic Pathways to this compound

| Precursor | Reagents | Key Intermediate | Product |

| Decaborane(14) | 1. Me₂S2. Liquid NH₃ | B₁₀H₁₂·2Me₂S | (NH₄)₂B₁₀H₁₀ acs.org |

| (Me₃CNH₃)₂B₁₀H₁₀ | 1. Ion-exchange resin2. Aqueous NH₃ | (H₃O)₂B₁₀H₁₀ | (NH₄)₂B₁₀H₁₀ |

Control of Hydration State in Diammonium Decaborate Synthesis

The hydration state of diammonium decaborate, often referred to as ammonium pentaborate, is a critical parameter that can influence its physical and chemical properties. The most commonly cited hydrate (B1144303) is the octahydrate, (NH₄)₂B₁₀O₁₆·8H₂O. The control of this hydration state is primarily managed through temperature and drying conditions during and after crystallization.

The synthesis of ammonium pentaborate is generally achieved through the controlled reaction of boric acid with ammonia in an aqueous solution. The subsequent crystallization process is where the hydration state of the final product is determined. For instance, a common method involves cooling a clear, saturated solution of the reactants to induce crystallization. Drying the resulting crystals at a temperature below 20°C is a method used to obtain the final ammonium pentaborate product google.com.

The thermal stability of the hydrated form is also a key factor. Studies on the thermal decomposition of ammonium pentaborate octahydrate show that it is stable up to about 110°C. Beyond this temperature, it begins to lose its water of crystallization. Specifically, it loses all but two moles of water at this temperature. Further heating leads to the release of the remaining water and subsequent decomposition into boric oxide and ammonia acs.org. This indicates that careful control of temperature during the drying phase of synthesis is crucial for obtaining the desired hydrate. For example, drying below 70°C is specified in one synthetic method to obtain the final product without significant decomposition google.com.

The theoretical chemical composition of ammonium pentaborate tetrahydrate (which is equivalent to diammonium decaborate octahydrate) highlights the significant portion of water of crystallization.

| Component | Percentage |

| Boric oxide (B₂O₃) | 63.95% |

| Ammonium oxide ((NH₄)₂O) | 9.57% |

| Water of crystallization (H₂O) | 26.48% |

| Data derived from U.S. Borax product data sheet for Ammonium pentaborate tetrahydrate. acs.org |

This high water content underscores the importance of controlled drying to prevent unwanted dehydration or decomposition.

Preparation of this compound Derivatives

The modification of this compound to form derivatives is an area of interest for creating new materials with tailored properties. Two notable pathways for derivatization include polycondensation with diamines and the formation of solvated forms like ammoniates.

While direct evidence for the polycondensation of this compound with diamines is not extensively documented in the provided search results, the reactivity of other borate (B1201080) compounds, such as boric acid, with diamines provides insight into the potential for forming boron-nitrogen polymers. These reactions typically involve the formation of dative B-N bonds.

Research has shown that reactions of 1,n-diaminoalkanes with an excess of boric acid can lead to the formation of novel pentaborate derivatives that contain N→B dative bonds rsc.org. These reactions are typically carried out under mild conditions, sometimes in the absence of an added solvent, and result in the self-assembly of complex borate structures tethered by the diamine chains rsc.org. For example, zwitterionic compounds have been synthesized from the reaction of 1,5-diaminopentane and 1,6-diaminohexane with boric acid at temperatures between 60-80°C rsc.org.

Furthermore, the synthesis of crystalline polymers based on dative boron-nitrogen bonds has been achieved by combining polytopic N-donor ligands with polyboronic esters. This approach has led to the formation of sheet-like structures and linear or diamond-like networks. The flexibility of the B←N linkages in these polymers often results in tight intermolecular packing acs.org. These examples from the broader field of boron chemistry suggest that this compound could potentially undergo similar reactions with diamines to form polymeric materials, although specific conditions and the reactivity of the decaborane anion in such a reaction would need to be experimentally determined.

The formation of solvated forms of this compound, particularly ammoniates, is plausible given the presence of ammonium ions and the potential for coordination with ammonia. The thermal decomposition of ammonium pentaborate involves the release of ammonia at elevated temperatures, indicating an interaction between the borate structure and ammonia acs.org.

While specific studies on the synthesis and characterization of stable ammoniated solvates of this compound are not detailed in the provided search results, the behavior of other ammonium-containing complex salts during thermal decomposition can offer parallels. For instance, the thermal decomposition of ammonium hexahalogenoiridates has been shown to proceed through the formation of ammine-containing intermediates, such as (NH₄)₂[Ir(NH₃)Cl₅]. This demonstrates that ammonia can coordinate to the central structure during thermal processes. Similarly, the thermal decomposition of ammonium molybdates also involves the parallel release of ammonia and water epa.gov.

These examples suggest that under specific conditions of temperature and ammonia pressure, it might be possible to form and isolate ammoniated solvates of this compound. The synthesis could potentially involve reacting anhydrous or partially dehydrated diammonium decaborate with ammonia gas or liquid ammonia under controlled conditions. The characterization of such compounds would be crucial to understanding the nature of the ammonia coordination to the decaborate framework.

Spectroscopic Characterization and Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing diammonium decaborane (B607025) in solution and the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹¹B, it offers a window into the distinct chemical environments and dynamic processes within the compound.

The ¹H NMR spectrum of diammonium decaborane is expected to feature distinct signals corresponding to the two primary proton-containing species: the ammonium (B1175870) cation (NH₄⁺) and the decahydrodecaborate anion ([B₁₀H₁₀]²⁻).

The protons of the ammonium cation typically appear as a triplet in the range of 6.5-8.0 ppm in aprotic solvents, arising from the coupling of the protons to the ¹⁴N nucleus (spin I = 1). The exact chemical shift is sensitive to the solvent and concentration.

The [B₁₀H₁₀]²⁻ anion possesses a closo-cage structure with D₄d symmetry, resulting in two distinct boron environments and, consequently, two types of hydrogen atoms:

Apical Hydrogens: Attached to the two boron atoms at the poles of the cage (B1, B10).

Equatorial Hydrogens: Attached to the eight boron atoms forming the "waist" of the cage (B2-B9).

These different proton environments would give rise to separate signals in the ¹H NMR spectrum. The signals for protons attached to the boron cage are characteristically broad due to coupling with the quadrupolar boron nuclei (¹¹B and ¹⁰B). To obtain high-resolution spectra where the proton signals can be clearly resolved, ¹¹B decoupling techniques are often employed. In a decoupled spectrum, two sharp singlets would be expected for the apical and equatorial protons. The ¹H NMR spectrum of the parent molecule, decaborane(14), shows signals for its terminal and bridging protons, providing a reference for the chemical shift regions of protons bonded to boron cages purdue.edu.

¹¹B NMR spectroscopy is particularly informative for boron cluster compounds as it directly probes the boron framework. huji.ac.il Given that ¹¹B has a high natural abundance (80.4%) and a spin of I = 3/2, it is the preferred nucleus for NMR studies of boron compounds. nih.gov

The closo-[B₁₀H₁₀]²⁻ anion, with its D₄d symmetry, features two unique boron environments, which are clearly resolved in its ¹¹B NMR spectrum. The spectrum consists of two distinct resonances, both of which appear as doublets in the proton-coupled spectrum due to coupling with the directly attached terminal hydrogen (¹J(BH)).

A high-field doublet corresponds to the two apical boron atoms (B1, B10).

A low-field doublet is assigned to the eight equatorial boron atoms (B2-B9).

This characteristic spectral pattern serves as a definitive fingerprint for the [B₁₀H₁₀]²⁻ cage. ¹¹B NMR is also a powerful tool for monitoring chemical reactions, as the chemical shifts are highly sensitive to changes in the geometry and coordination environment of the boron atoms. nih.gov For instance, the reaction of decaborane(14) with Lewis bases to form decaboranate anions can be followed by observing the disappearance of the complex decaborane(14) spectrum and the appearance of new, characteristic signals for the products. purdue.eduresearchgate.net

Table 1: Typical ¹¹B NMR Chemical Shifts for the Decahydrodecaborate Anion, [B₁₀H₁₀]²⁻.

| Boron Environment | Relative Intensity | Chemical Shift (δ/ppm) | ¹J(BH) Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| Apical (B1, B10) | 2 | +0.7 | 138 | ichemc.ac.lk |

| Equatorial (B2-B9) | 8 | +28.9 | 125 | ichemc.ac.lk |

Variable-temperature (VT) NMR studies provide crucial information on the dynamic processes, or fluxionality, within this compound. researchgate.net Such studies on related ammonium closo-borates have identified distinct motional processes for both the cation and the anion. researchgate.net

At low temperatures, the rotation of the ammonium (NH₄⁺) cations is the dominant process. As the temperature is increased, typically above 250 K, the entire [B₁₀H₁₀]²⁻ cage begins to undergo reorientational motion within the crystal lattice. researchgate.net By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energies for these rotational processes. This information is vital for understanding the physical properties and phase behavior of the solid-state material.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and neutron vibrational techniques, probes the vibrational modes of the molecule. These methods are essential for identifying functional groups and understanding the nature of intermolecular forces, such as cation-anion interactions.

Infrared (IR) spectroscopy is a readily accessible technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the ammonium cation and the decaboranate anion. au.dk

Key vibrational modes observed in the IR spectrum include:

N-H Stretching: The N-H stretching vibrations of the NH₄⁺ cation appear as a strong, broad band typically in the region of 3100-3300 cm⁻¹. au.dklibretexts.org

B-H Stretching: A strong and sharp absorption band corresponding to the stretching of the terminal B-H bonds of the [B₁₀H₁₀]²⁻ anion is observed around 2450-2500 cm⁻¹.

N-H Bending: The bending (scissoring) mode of the NH₄⁺ cation is found in the 1400-1500 cm⁻¹ region. au.dk

B-H Bending: Vibrations corresponding to the bending and deformation of the B-H bonds and the boron cage itself appear at lower wavenumbers, typically below 1100 cm⁻¹. au.dk

The positions and shapes of these bands confirm the presence of both the ammonium and decaboranate ions in the compound.

Table 2: Characteristic Infrared Absorption Bands for Diammonium Decahydrodecaborate, (NH₄)₂[B₁₀H₁₀].

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | NH₄⁺ | ~3200 | au.dk |

| B-H Stretch | [B₁₀H₁₀]²⁻ | ~2470 | au.dk |

| N-H Bend | NH₄⁺ | ~1400 | au.dk |

| B-H Bend / Cage Modes | [B₁₀H₁₀]²⁻ | ~1020 and lower | au.dk |

Neutron vibrational spectroscopy, also known as Inelastic Neutron Scattering (INS), is a powerful technique for studying the vibrational and rotational dynamics in hydrogen-containing materials. Unlike IR and Raman spectroscopy, INS has no selection rules and its sensitivity to an atom is determined by its neutron scattering cross-section. ornl.govnih.gov Hydrogen has a very large incoherent scattering cross-section, making INS exceptionally sensitive to its motions. nih.gov

While specific INS data for this compound is not widely available, studies on analogous compounds like ammonium borohydride (B1222165) (NH₄BH₄) and ammonia (B1221849) borane (B79455) (NH₃BH₃) demonstrate the utility of the technique. researchgate.netnih.gov For this compound, INS would be uniquely suited to probe:

Cation Librations: The rotational or "librational" modes of the NH₄⁺ cation within the crystal lattice. The frequencies of these modes are a direct probe of the strength and nature of the hydrogen-bonding interactions between the NH₄⁺ cations and the [B₁₀H₁₀]²⁻ anions.

Collective Modes: Low-frequency vibrations involving the collective motion of both the cations and the anion cage. These modes are often difficult to observe with optical spectroscopies but are readily detected by INS. nih.gov

Anion Dynamics: The technique can also provide information on the librational modes of the entire [B₁₀H₁₀]²⁻ anion, complementing the findings from VT-NMR.

By analyzing the INS spectrum, a detailed picture of the intermolecular forces and the coupled dynamics of the cation-anion system can be constructed.

Mass Spectrometry for Molecular Identification and Derivatization Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, ((NH₄)₂)B₁₀H₁₀, mass spectrometry would be used to confirm the presence and integrity of the [B₁₀H₁₀]²⁻ dianion. The spectrum of the parent borane, decaborane(14), shows a complex pattern of peaks due to the natural isotopic abundance of boron (¹⁰B: ~20%, ¹¹B: ~80%) and the loss of hydrogen atoms. nist.gov A similar isotopic pattern would be expected for the [B₁₀H₁₀]²⁻ anion.

In negative ion mode, the primary ion observed would be [B₁₀H₁₀]²⁻ or, more likely, the singly charged [B₁₀H₁₀]⁻ resulting from in-source oxidation or the protonated [B₁₀H₁₁]⁻ ion. The high-resolution mass spectrum would display a characteristic distribution of peaks reflecting all possible combinations of ¹⁰B and ¹¹B isotopes.

Derivatization, or the chemical modification of a compound to enhance its analysis, is often employed in mass spectrometry. mdpi.com In the context of this compound, the [B₁₀H₁₀]²⁻ anion can be derivatized to create new compounds with tailored properties, as discussed in the electronic spectroscopy sections. Mass spectrometry is indispensable for confirming the success of these derivatization reactions. By analyzing the mass of the resulting product, researchers can verify that the desired functional group has been successfully attached to the boron cluster.

The table below shows the theoretical m/z values for the most abundant isotopologues of the [B₁₀H₁₀]²⁻ dianion, assuming a charge of -2.

| Isotopologue Formula | Number of ¹¹B Atoms | Theoretical Mass (Da) | m/z (z=-2) | Relative Abundance Pattern |

|---|---|---|---|---|

| [¹⁰B₂¹¹B₈H₁₀]²⁻ | 8 | 118.17 | 59.085 | High |

| [¹⁰B₁¹¹B₉H₁₀]²⁻ | 9 | 119.17 | 59.585 | Highest |

| [¹¹B₁₀H₁₀]²⁻ | 10 | 120.17 | 60.085 | High |

| [¹⁰B₃¹¹B₇H₁₀]²⁻ | 7 | 117.17 | 58.585 | Medium |

Theoretical data calculated based on isotopic masses of Boron-10 (B1234237) and Boron-11.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgbhu.ac.in Diamagnetic compounds, which have all their electrons paired, are ESR-inactive. bhu.ac.in this compound, with its closo [B₁₀H₁₀]²⁻ dianion, is a diamagnetic, closed-shell species and therefore does not produce an ESR signal.

However, ESR spectroscopy is a vital tool for studying radical intermediates that could be generated from the decaborate cluster. ucl.ac.uk For example, one-electron oxidation of the [B₁₀H₁₀]²⁻ dianion would produce the paramagnetic radical anion [B₁₀H₁₀]⁻. This species, having an unpaired electron, would be ESR-active. The resulting ESR spectrum would provide a wealth of structural information. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. bhu.ac.in

The g-factor is characteristic of the radical's electronic environment. The hyperfine structure arises from the interaction (coupling) of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹¹B (I=3/2), ¹⁰B (I=3), and ¹H (I=1/2). ucl.ac.uk Analysis of this coupling pattern can reveal the distribution of the unpaired electron's density across the boron cage, providing insight into the electronic structure of the radical intermediate. While no specific ESR studies on radicals derived from this compound are prominently reported, the principles of the technique can be applied to hypothetical intermediates.

The following table provides hypothetical ESR parameters for the [B₁₀H₁₀]⁻ radical anion, based on typical values for borane radicals.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.003 | Indicates an organic- or borane-centered radical. |

| Hyperfine Coupling to ¹¹B (a¹¹B) | Variable (e.g., 5-50 G) | Depends on the spin density on each boron atom; provides structural information. |

| Hyperfine Coupling to ¹H (a¹H) | Variable (e.g., 1-10 G) | Indicates spin density on attached hydrogen atoms. |

Compound Index

Reaction Mechanisms and Chemical Reactivity

Deprotonation and Anion Formation (e.g., [B₁₀H₁₃]⁻)

Decaborane(14) exhibits acidic character and can be deprotonated by bases to form the tridecahydro-nido-decaborate anion, [B₁₀H₁₃]⁻. nih.govwikipedia.org This process involves the removal of a bridging proton, which are the most acidic protons in the molecule. nih.gov Strong bases such as sodium hydride or tetraalkylammonium hydroxides, as well as weaker bases like triethylamine, can effect this deprotonation. nih.gov

The formation of the [B₁₀H₁₃]⁻ anion is a crucial initial step in many subsequent reactions of decaborane (B607025). nih.govnih.gov For instance, this anion is the key intermediate in certain olefin hydroboration reactions. nih.gov The structure of the [B₁₀H₁₃]⁻ anion is derived from the parent B₁₀H₁₄ by the loss of a proton from a B-H-B bridge. nih.gov

Table 1: Bases Used for the Deprotonation of Decaborane(14)

| Base | Resulting Salt |

|---|---|

| Triethylamine (Et₃N) | (Et₃NH)[B₁₀H₁₃] |

| Tetraethylammonium hydroxide ((Et₄N)OH) | (Et₄N)[B₁₀H₁₃] |

| Sodium hydride (NaH) | Na[B₁₀H₁₃] |

| Methylenetriphenylphosphorane | [(Ph₃P)CH₂][B₁₀H₁₃] |

Electrophilic and Nucleophilic Reactions of Boron Hydride Clusters

Boron hydride clusters, including decaborane, can undergo both electrophilic and nucleophilic substitution reactions. The reactivity is dictated by the electronic nature of the different boron vertices within the cage. Boron atoms in higher boranes can be nucleophilic, making them susceptible to attack by electrophiles, especially after deprotonation of B-H-B bridges which leads to B-B bond formation. nih.gov

Conversely, the B-H bonds in boranes can exhibit nucleophilic character, particularly in the presence of Lewis bases which can enhance the electron density of these bonds, enabling reactions with electrophiles like carbenes. researchgate.net Boranes themselves can also act as Lewis acids, reacting with Lewis bases to form adducts, which can lead to the opening of the cluster structure. wikipedia.orgwikipedia.org

Addition Reactions with Unsaturated Hydrocarbons

A significant reaction of decaborane is its interaction with alkynes to produce carboranes, which are polyhedral clusters containing both boron and carbon atoms. wikipedia.orgborates.today The most well-known example is the reaction of decaborane(14) with acetylene (B1199291), which yields the icosahedral closo-carborane, C₂B₁₀H₁₂ (ortho-carborane). wikipedia.orgwikipedia.orgbritannica.com This reaction typically requires the presence of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile (B52724), which forms an adduct with decaborane (e.g., B₁₀H₁₂·2L). wikipedia.org This adduct then reacts with the alkyne to form the carborane cage. wikipedia.org

The general synthesis involves the addition of an alkynyl reagent to a boron hydride cluster, with decaborane providing the B₁₀ framework. wikipedia.org

General Reaction: B₁₀H₁₄ + 2L → B₁₀H₁₂L₂ + H₂ wikipedia.org B₁₀H₁₂·2L + C₂H₂ → C₂B₁₀H₁₂ + 2L + H₂ wikipedia.org

Decaborane can participate in hydroboration reactions with olefins, adding a B-H bond across the carbon-carbon double bond. These reactions can be promoted by transition-metal catalysts, which often enhance the reaction rate, yield, and selectivity. acs.org

For instance, titanium complexes have been shown to catalyze the hydroboration of terminal olefins with decaborane, leading to the high-yield formation of 6-alkyl-decaborane derivatives. acs.org This reaction proceeds via an anti-Markovnikov addition of the B6-H bond of the decaborane cage to the olefin. acs.org Other late transition metals like platinum and iridium have also been utilized to catalyze the hydroboration of olefins and alkynes with decaborane, yielding various substituted decaborane derivatives. acs.orgresearchgate.net

Interestingly, in certain ionic liquid solvent systems, the hydroboration of olefins with decaborane can proceed without a transition metal catalyst. nih.gov In these cases, the reaction is believed to proceed through the initial formation of the [B₁₀H₁₃]⁻ anion, followed by its addition to the olefin. nih.gov

Table 2: Catalysts for Decaborane Hydroboration of Olefins

| Catalyst Type | Example Catalyst | Product Type |

|---|---|---|

| Early Transition Metal | Cp₂TiMe₂ | 6-R-B₁₀H₁₃ |

| Late Transition Metal | Chloroplatinic acid | 6,9-R₂B₁₀H₁₂ |

Halogenation and Functionalization of the Borane (B79455) Cage

The hydrogen atoms on the decaborane cage can be substituted with halogens and other functional groups. Direct halogenation of decaborane(14) with elemental halogens (e.g., I₂) or in the presence of a Lewis acid catalyst (e.g., AlCl₃) can lead to a mixture of mono- and di-substituted products. nih.gov For example, the reaction with iodine in the presence of AlCl₃ yields a mixture of 1- and 2-iododecaborane. nih.gov

Functionalization can also be achieved through reactions of decaborane derivatives. For example, the 6-chloro, 6-bromo, and 6-iodo derivatives of decaborane can be prepared from the reaction of bis(dialkylsulfido)dodecahydrodecaboranes with the corresponding hydrohalogens. nih.gov These halogenated derivatives can then serve as precursors for further functionalization. nih.gov

The reactivity and position of substitution are influenced by the electronic properties of the different boron atoms in the cage. For carboranes, which are structurally related, strategies have been developed for selective B-H functionalization based on the electron density of the boron vertices, utilizing either electron-rich or electron-deficient transition metal catalysts. nih.gov

Isomerization Pathways and Catalytic Influences

Substituted decaborane derivatives can undergo isomerization, where the substituent moves from one boron position to another on the cage. These rearrangements can be thermally induced or catalyzed. For instance, 6-halodecaboranes can isomerize to the 5-halo derivatives in the presence of a catalytic amount of triethylamine. nih.gov This isomerization is thought to proceed through the formation of the corresponding [6-halo-B₁₀H₁₂]⁻ anion, which then rearranges. nih.gov

Similarly, the 6-triflate derivative of decaborane isomerizes to the 5-triflate derivative upon heating. This process is significantly accelerated by the presence of catalytic triethylamine, allowing the isomerization to occur at room temperature. nih.gov The thermal isomerization of carboranes, such as the conversion of ortho-carborane to meta-carborane, is also a well-documented process, though it often requires high temperatures. wikipedia.org

Table 3: Isomerization of Substituted Decaboranes

| Starting Isomer | Product Isomer | Conditions |

|---|---|---|

| 6-Cl-B₁₀H₁₃ | 5-Cl-B₁₀H₁₃ | Catalytic triethylamine, 60 °C |

| 6-Br-B₁₀H₁₃ | 5-Br-B₁₀H₁₃ | Catalytic triethylamine, 60 °C |

| 6-I-B₁₀H₁₃ | 5-I-B₁₀H₁₃ | Photochemical (UV irradiation) |

Role of Solvent Effects and In Situ Generated Species on Reaction Kinetics

The kinetics of reactions involving diammonium decaborane, and specifically the [B₁₀H₁₀]²⁻ dianion, are significantly influenced by the solvent system. The choice of solvent can alter reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. researchgate.netwfu.edu

Polar solvents are generally required to dissolve the ionic salt, this compound. The nature of the polar solvent—protic or aprotic—plays a crucial role in the reactivity of the [B₁₀H₁₀]²⁻ anion, particularly in nucleophilic substitution reactions.

Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds with the anionic [B₁₀H₁₀]²⁻ cluster. spcmc.ac.inlibretexts.org This solvation shell can stabilize the anion, reducing its ground-state energy and potentially increasing the activation energy required for it to act as a nucleophile, thereby slowing down the reaction rate. spcmc.ac.inlibretexts.org

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are also effective at dissolving ionic species. wfu.edu However, they are less capable of solvating anions through hydrogen bonding. spcmc.ac.in This leaves the [B₁₀H₁₀]²⁻ anion more "free" or "naked" in solution, potentially enhancing its nucleophilicity and accelerating reaction rates compared to reactions in protic solvents. wfu.eduspcmc.ac.in

The generation of reactive species in situ can also dramatically affect reaction kinetics. For the [B₁₀H₁₀]²⁻ dianion, reactions are often facilitated by the presence of an electrophile, which can activate the borane cluster toward nucleophilic attack. This process is known as Electrophile-Induced Nucleophilic Substitution (EINS). In such reactions, the solvent can influence the nature and reactivity of both the electrophile and the resulting activated borane species. The specific intermediates generated and their subsequent reaction pathways are highly dependent on the solvent's properties, such as its polarity and coordinating ability.

Table 1: Conceptual Influence of Solvent Properties on Reaction Kinetics of the [B₁₀H₁₀]²⁻ Anion

| Solvent Type | Dielectric Constant | Primary Interaction with [B₁₀H₁₀]²⁻ | Effect on Nucleophilicity | Expected Impact on Sₙ2 Reaction Rate |

|---|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | High | Strong Hydrogen Bonding | Decreased | Slower |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High | Ion-Dipole Interactions | Increased | Faster |

| Nonpolar (e.g., Hexane) | Low | Poor Solvation | N/A (Insoluble) | N/A (Insoluble) |

Mechanistic Insights into Complex Reactions (e.g., Ammonia (B1221849) Borane Hydrolysis)

Ammonia borane (NH₃BH₃) is a significant material for chemical hydrogen storage, and its hydrolysis to release hydrogen has been studied extensively. repec.orgmdpi.com The catalytic hydrolysis of ammonia borane is a complex reaction, and the mechanism is heavily dependent on the catalyst used. researchgate.net

The established mechanisms for ammonia borane hydrolysis predominantly involve transition metal-based catalysts (e.g., those containing Ru, Rh, Pd, Co, Ni). researchgate.netmdpi.com A general pathway involves the following steps:

Adsorption of ammonia borane (NH₃BH₃) and water (H₂O) molecules onto the surface of the catalyst. mdpi.com

Activation and cleavage of B-H bonds in ammonia borane and O-H bonds in water by the active sites of the catalyst. mdpi.comrsc.org

Interaction between the activated species on the catalyst surface.

Formation and subsequent desorption of hydrogen (H₂) gas. mdpi.com

While this compound is a boron-rich compound, the scientific literature does not provide evidence of it acting as a direct catalyst for ammonia borane hydrolysis. Borane clusters like [B₁₀H₁₀]²⁻ are not typically employed as primary catalysts for this reaction. However, it is conceivable that such clusters could play an indirect role, for instance, by being incorporated into a larger catalytic system, acting as stabilizing ligands for a metallic center, or modifying the electronic properties of a catalytic support. Without specific research, any potential role remains speculative. The primary mechanistic pathways identified for ammonia borane hydrolysis are centered around the catalytic activity of metals that facilitate the breaking of B-H and O-H bonds. researchgate.net

Interconversion between Homogeneous and Heterogeneous Catalysis

The state of a catalyst—whether homogeneous or heterogeneous—is a critical factor in its application, affecting activity, selectivity, and ease of separation. rsc.org

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants. This compound, being a soluble salt, would function as a homogeneous species if used in a reaction in a suitable solvent. Homogeneous catalysts often exhibit high activity and selectivity due to the well-defined nature of the active sites. rsc.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. A major advantage is the ease of separating the catalyst from the product mixture, which allows for catalyst recycling and simplifies product purification. rsc.orgrsc.org

The interconversion from a homogeneous to a heterogeneous system is a key strategy in catalysis research, aiming to combine the benefits of both types. rsc.orgrsc.org This process, known as heterogenization or immobilization, involves anchoring a molecularly defined homogeneous catalyst onto a solid support. nsf.govresearchgate.net

For a species like the [B₁₀H₁₀]²⁻ anion derived from this compound, interconversion to a heterogeneous form is achievable. Research has demonstrated that closo-decaborate nanoclusters can be covalently immobilized onto solid supports. For example, an alkoxysilane derivative of the [B₁₀H₁₀]²⁻ cluster has been successfully grafted into the matrix of a silica (SiO₂) aerogel. researchgate.net This creates a solid material containing the borane clusters, effectively converting the molecular species into a heterogeneous form. researchgate.net Such heterogenized materials could then potentially be used in applications like catalysis or neutron shielding, benefiting from the stability and recyclability offered by a solid support. researchgate.net

Table 2: General Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Activity/Selectivity | Often high due to well-defined active sites | Can be lower; may have mass transfer limitations |

| Catalyst Separation | Difficult; often requires distillation or extraction | Easy; filtration or centrifugation |

| Catalyst Recycling | Challenging | Straightforward |

| Thermal Stability | Generally lower | Generally higher |

| Example for [B₁₀H₁₀]²⁻ | (NH₄)₂[B₁₀H₁₀] dissolved in a polar solvent | [B₁₀H₁₀]²⁻ clusters immobilized on a solid support like silica researchgate.net |

Supramolecular Chemistry and Host Guest Interactions

General Principles of Host-Guest Chemistry Applied to Boron Clusters

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by noncovalent forces rather than covalent bonds. nih.gov When applied to anionic boron clusters like the decaboranate dianion, several key principles are at play. The interactions are governed by a combination of forces including hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net

The cage structure of the decaboranate anion, composed of boron-hydrogen (B-H) units, presents a hydrophobic surface that can favorably interact with the hydrophobic cavities of macrocyclic hosts. The delocalized dianionic charge over the entire cluster is a defining feature that influences its interaction with the host's portal and surrounding solvent molecules. Unlike simple ions, the charge is not concentrated, allowing the cluster to interact strongly with nonpolar cavities. This unique combination of a hydrophobic surface and delocalized charge makes boron clusters attractive candidates for supramolecular assembly and molecular recognition studies. rsc.org

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbit[n]uril)

Anionic boron clusters are known to form stable host-guest complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. rsc.org While specific studies on diammonium decaborane (B607025) with cucurbit[n]urils are not extensively detailed in available literature, the principles can be inferred from related systems. For instance, research on halogenated 2-ammonio-decaborate ions has demonstrated their ability to form host-guest complexes with γ-cyclodextrin, indicating that the decaborane scaffold is a good binding motif for supramolecular chemistry. rsc.org

Cucurbit[n]urils (CB[n]) are macrocyclic hosts with a hydrophobic cavity and two carbonyl-fringed portals that are particularly adept at binding cationic and neutral guests. nih.gov However, the interaction is not limited to positively charged species. The inclusion of a guest into a CB[n] or cyclodextrin (B1172386) cavity is often driven by the "hydrophobic effect," where the release of high-energy water molecules from the host's cavity upon guest binding provides a favorable enthalpic and entropic driving force. taylorfrancis.com Given the hydrophobic nature of the decaboranate cage, it is expected to form stable inclusion complexes with suitably sized macrocycles like cucurbit[n]urils and cyclodextrins.

Investigation of Binding Affinities and Stoichiometries

The stability of a host-guest complex is quantified by its association constant (Kₐ) or binding affinity, while the stoichiometry describes the ratio of host to guest molecules in the complex. These parameters are crucial for understanding and designing supramolecular systems. For boron cluster complexes, these values are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and mass spectrometry. mdpi.comnih.gov

| Host | Guest | Association Constant (Kₐ, M⁻¹) | Technique |

|---|---|---|---|

| β-Cyclodextrin | Boric Acid | 117.5 ± 2.5 | ¹H DOSY NMR |

| β-Cyclodextrin | Benzoxaborole | 14.8 ± 0.3 | ¹H DOSY NMR |

| Cucurbit nih.govuril | Adamantyl-pyridinium | 2.0 x 10¹² | Buffer |

| Cucurbit nih.govuril | Cationic Ferrocene (B1249389) Derivative | ~10¹² - 10¹³ | Various |

| β-Cyclodextrin | Ferrocene Derivatives | ~10³ - 10⁴ | Various |

Note: This table includes data for various boron-containing compounds and common host-guest pairs to illustrate typical binding affinities, as specific data for diammonium decaborane may be limited. nih.govnih.govnih.gov

Environmental Effects on Host-Guest Complexation (pH, Temperature, Concentration, Solvent)

The formation and stability of supramolecular complexes are highly sensitive to environmental conditions. Factors such as pH, temperature, guest/host concentration, and solvent composition can significantly influence binding affinities and even the structure of the resulting assembly. nih.govnih.gov

pH: The pH of the solution can alter the protonation state of either the host or the guest, affecting the electrostatic interactions that contribute to binding. For instance, the complexation of quercetin (B1663063) with Al(III) shows that pH influences both the stoichiometry and the preferred binding site. nih.gov

Temperature: Host-guest binding is a thermodynamic equilibrium process. Changes in temperature can shift this equilibrium, affecting the association constant. Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of binding, often determined by ITC, reveal the nature of the driving forces. For many cucurbituril (B1219460) complexes, the binding is primarily enthalpy-driven. mdpi.com

Concentration: The concentration of both host and guest molecules directly impacts the formation of complexes, following the principles of chemical equilibrium. At very low concentrations, complex formation may be minimal, while at higher concentrations, more complex, higher-order structures can sometimes form. nih.gov

Solvent: The choice of solvent is critical. Host-guest complexation is often most effective in aqueous solutions, where the hydrophobic effect provides a strong driving force. In organic solvents, the interactions may be weaker as the solvent can compete for binding within the host cavity.

Spectroscopic Techniques for Probing Noncovalent Interactions

A variety of spectroscopic methods are employed to detect and characterize the noncovalent interactions in host-guest complexes involving boron clusters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for studying host-guest chemistry. Upon complexation, the chemical shifts of the protons on both the host and guest molecules typically change, providing direct evidence of interaction. 2D NMR techniques like ROESY can reveal the spatial proximity of atoms, confirming the inclusion of the guest within the host cavity. nih.govresearchgate.net Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can distinguish between free and complexed species based on their different diffusion coefficients, allowing for the calculation of association constants. researchgate.net

Mass Spectrometry (MS): Soft ionization techniques like Electrospray Ionization (ESI) allow for the observation of intact noncovalent complexes in the gas phase. The mass-to-charge ratio confirms the stoichiometry of the complex. mdpi.com

UV-Visible and Fluorescence Spectroscopy: If the guest molecule is a chromophore or fluorophore, its absorption or emission spectrum often changes upon inclusion in a host cavity. These changes can be monitored in titration experiments to determine binding constants.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of functional groups on the host or guest upon complexation can be detected by IR spectroscopy, providing further structural information about the interaction. nih.gov

Supramolecular Self-Assembly and Ordered Structures

Beyond the formation of simple 1:1 host-guest complexes, boron clusters can participate in the self-assembly of larger, highly ordered structures. nih.gov These processes are driven by a combination of host-guest interactions and other noncovalent forces. For example, molecules can be designed with a boron cluster at one end (acting as a guest) and another functional group at the other, leading to the formation of supramolecular polymers or higher-order aggregates when combined with a suitable host.

The ability of boron clusters to direct crystal packing through weak interactions, such as C-H···F hydrogen bonds in fluorinated carborane derivatives, demonstrates their potential in crystal engineering. rsc.org This self-assembly can lead to the formation of materials with novel properties, such as porous networks for storage or functional materials for sensing and catalysis. nih.gov The predictable geometry and interaction modes of boron clusters make them valuable components for the bottom-up construction of complex and functional supramolecular systems.

Advanced Materials Applications and Materials Science

Precursors for Advanced Boron-Containing Materials

Diammonium decaborane (B607025) and closely related decaborane derivatives are foundational in the synthesis of advanced boron-containing polymers and ceramics. Polymers synthesized from decaborane(14) and various diamines, such as ethylenediamine (B42938), are particularly effective preceramic materials. dtic.mil These polymers, with a general structure of [-B₁₀H₁₂·diamine-]ₓ, undergo a crucial transformation upon heating. At temperatures exceeding 150°C, a proton transfer occurs from the boron cage to the nitrogen atoms of the diamine, converting the covalent polymer into a diammonium salt of the [B₁₀H₁₀]²⁻ anion. dtic.mil This salt structure is non-volatile, which is advantageous as it remains in the high-temperature zone during pyrolysis, leading to high ceramic yields. dtic.mil

The versatility of decaborane as a precursor extends to various functionalized polymers. For instance, organodecaborane copolymers have been synthesized via ring-opening metathesis polymerization and hydroboration with decaborane, yielding soluble preceramic polymers with high char yields suitable for producing boron carbide. mdpi.com Furthermore, phosphorus-containing derivatives of decaborane(14) have been developed as soluble precursors for other specialized boron-containing ceramics. dtic.mil The introduction of borane (B79455) clusters, like decaborane, into polymeric frameworks enhances the chemical and thermal stability of the resulting materials, opening avenues for applications in heat-resistant coatings and specialty electronics. rsc.org

Application in Energy Storage Systems

Boron-hydrogen compounds are a significant area of research for energy storage, primarily due to their high hydrogen content and potential for high ionic conductivity. mdpi.com Boron nitride (BN) nanomaterials, which can be derived from precursors like diammonium decaborane, are being explored to enhance the performance of batteries and supercapacitors. azonano.com BN nanosheets and nanotubes can improve the stability and energy density of battery electrodes and enhance safety through better thermal management due to their high thermal conductivity. azonano.com

Compounds rich in both boron and nitrogen, such as ammonia (B1221849) borane (NH₃BH₃), are well-studied as chemical hydrogen storage materials due to their high gravimetric hydrogen density. researchgate.netosti.gov These materials release hydrogen upon thermal decomposition. This compound, containing both ammonium (B1175870) (NH₄⁺) cations and a borohydride (B1222165) ([B₁₀H₁₀]²⁻) anion, possesses both protic and hydridic hydrogens. This dual nature suggests its potential as a source of hydrogen or protons, analogous to other boron-nitrogen-hydrogen systems. The controlled dehydrogenation of borohydride salts is a known pathway to generate hydrogen and form new closo- and nido-hydroborate species that may have further applications in energy storage. mdpi.com

Closo-hydroborates, the class of compounds to which the decaborate dianion ([B₁₀H₁₀]²⁻) belongs, have garnered significant attention as potential solid-state electrolytes for all-solid-state batteries. mdpi.com The discovery of high ionic conductivity in the high-temperature phases of related compounds like LiBH₄ and Na₂B₁₂H₁₂ highlighted the potential of this class of materials. mdpi.com These materials are sought after for their high chemical and electrochemical stability, which are critical for battery applications. mdpi.com

Research into complex hydrides, including carboranes, for solid-state ion conduction has shown promising results for multivalent ions like Mg²⁺ and Ca²⁺. rsc.orgrsc.org The development of solid-state ionic conductors is a pivotal step toward safer, next-generation batteries by replacing flammable liquid electrolytes. escholarship.org While direct studies on the ionic conductivity of this compound are not extensively detailed, the properties of its constituent [B₁₀H₁₀]²⁻ anion place it within a family of compounds being actively investigated for this purpose.

Nanomaterials Synthesis

Decaborane and its derivatives are effective precursors for the synthesis of various boron-containing nanomaterials, leveraging their volatility and reactivity at elevated temperatures.

Decaborane is a recognized precursor for the synthesis of high-quality Boron Nitride Nanotubes (BNNTs). nih.govbeilstein-journals.org The Chemical Vapor Deposition (CVD) method is a common and economical technique for producing BNNTs in high yields. beilstein-journals.org In this process, a boron-containing precursor, such as decaborane or borazine (B1220974) (B₃N₃H₆), and a nitrogen-containing gas are introduced into a furnace at high temperatures, often in the presence of a metal catalyst. nih.govbeilstein-journals.org The precursor decomposes, and the boron and nitrogen atoms assemble into the hexagonal lattice of BNNTs on the catalyst particles. beilstein-journals.org BNNTs are structural analogs of carbon nanotubes but possess distinct properties, including a wide band gap, high thermal stability, and chemical inertness, making them suitable for a different range of applications. nasa.gov

Ceramic Precursors

The conversion of polymeric precursors into ceramic materials is a key strategy for producing ceramics in complex shapes like fibers and monoliths. umich.edu Decaborane-based compounds, particularly diamine adducts, are excellent preceramic polymers. dtic.mil The pyrolysis of these materials under controlled atmospheres yields specific ceramic compositions.

For example, polymers of the type [B₁₀H₁₂·diamine]ₓ produce different ceramics depending on the pyrolysis environment:

In an argon stream , pyrolysis leads to a mixture of boron carbide (B₄C) and boron nitride (BN). dtic.mil

In an ammonia stream , the pyrolysis product is primarily boron nitride (BN). dtic.milresearchgate.net

This controllable conversion allows for the tailored synthesis of advanced ceramic materials. The pyrolysis process generally results in high ceramic yields (often over 80%) because the intermediate diammonium salt form is non-volatile. dtic.mildtic.mil This method can produce amorphous ceramic residues at 1000°C, which can be crystallized into phases like rhombohedral B₄C at higher temperatures (e.g., 1400°C). dtic.milmdpi.com The thermal decomposition of a related precursor, triammoniadecaborane, in the presence of ammonia is also reported to yield highly pure boron nitride at temperatures below 800°C. researchgate.net

The table below summarizes findings from the pyrolysis of various decaborane-diamine polymers.

| Decaborane-Diamine Polymer Precursor | Pyrolysis Atmosphere | Temperature (°C) | Ceramic Yield (%) | Primary Ceramic Product(s) | Reference |

|---|---|---|---|---|---|

| [B₁₀H₁₂·H₂N(CH₂)₂NH₂]ₓ | Argon | 1000 | 83 | (B₄C)₁(BN)₁(C)₀.₁₉ | dtic.mil |

| [B₁₀H₁₂·(CH₃)₂N(CH₂)₂N(CH₃)₂]ₓ | Argon | 1000 | 80 | (B₄C)₁(BN)₁(C)₀.₁₈ | dtic.mil |

| [B₁₀H₁₂·(CH₃)₂N(CH₂)₂NH₂]ₓ | Argon | 1000 | 85 | Not Specified | dtic.mil |

| [B₁₀H₁₂·H₂N(CH₂)₃NH₂]ₓ | Argon | 1000 | 89 | Not Specified | dtic.mil |

| [B₁₀H₁₂·diamine]ₓ (general) | Ammonia | Not Specified | High | BN | dtic.mil |

| Poly(6-norbornenyldecaborane-co-decaborane) | Argon | 1200 | 79 | Amorphous B-C material | mdpi.com |

| Poly(6-norbornenyldecaborane-co-decaborane) | Argon | 1400 | Not Specified | Rhombohedral B₄C | mdpi.com |

Fabrication of Boron Carbide and Boron Nitride Ceramics

This compound and its parent compound, decaborane, serve as crucial precursors in the synthesis of advanced ceramic materials like boron carbide (B₄C) and boron nitride (BN). The pyrolysis of polymeric Lewis base adducts of decaborane, specifically polymers with the structure [-B₁₀H₁₂-(diamine)]ₙ, has been demonstrated as a viable method for producing B₄C/BN-containing ceramic materials. nih.gov In these processes, the choice of the diamine, such as ethylenediamine or its methylated derivatives, influences the final ceramic composition. dtic.milresearchgate.net

When these preceramic polymers are pyrolyzed under an inert argon atmosphere, they yield a mixture of boron carbide and boron nitride. dtic.mil For instance, the pyrolysis of {B₁₀H₁₂·(CH₃)₂NCH₂CH₂N(CH₃)₂}ₓ at 1000°C results in a ceramic with the composition (B₄C)₁(BN)₁(C)₀.₁₇ in an 80% yield. dtic.mil If the pyrolysis is conducted in a stream of ammonia, the primary product is boron nitride. dtic.mil This versatility allows for the tuning of the final ceramic's properties.

The synthesis of fine boron nitride powders can also be achieved through the ammonia-nitridation of an ammonia-decaborane derivative. This process, conducted at temperatures ranging from 300 to 1500°C, involves the formation of B-H and N-H bonded intermediates at lower temperatures, which then convert to hexagonal boron nitride (h-BN) at temperatures above 800°C. koreascience.kr The resulting h-BN powder exhibits well-defined crystalline structures. koreascience.kr

The table below summarizes the ceramic yields from the pyrolysis of various decaborane-diamine polymers under an argon atmosphere at 1000°C. dtic.mil

| Precursor Polymer | Ceramic Yield (%) |

| [B₁₀H₁₂·(CH₃)₂NCH₂CH₂NH₂]ₓ | 85 |

| [B₁₀H₁₂·H₂N(CH₂)₃NH₂]ₓ | 89 |

| {B₁₀H₁₂·(CH₃)₂NCH₂CH₂N(CH₃)₂}ₓ | 80 |

Polymer-Derived Ceramics and Preceramic Polymers

The use of preceramic polymers offers a versatile route to manufacturing ceramic components with complex shapes, such as fibers and coatings, which are difficult to produce using traditional powder metallurgy techniques. dtic.milunipd.it Polymeric adducts of decaborane with various Lewis bases, particularly diamines, have been identified as effective single-source precursors for boron-containing ceramics. dtic.milresearchgate.net These polymers are typically soluble in polar organic solvents, which facilitates their processing into desired forms before pyrolysis. dtic.mil

A notable example is the development of a poly(6-norbornenyldecaborane-co-decaborane) [P(ND-co-D)] copolymer. This preceramic polymer, synthesized through ring-opening metathesis polymerization and tandem hydroboration, demonstrates a high ceramic yield of up to 79%. mdpi.com Upon pyrolysis under an argon atmosphere at 1400°C, this copolymer converts into nano-sized boron carbide powders with a rhombohedral B₄C crystal structure. mdpi.com The introduction of additional decaborane into the polymer backbone enhances the ceramic yield and is beneficial for the shape retention of the resulting polymer-derived boron carbide ceramics. mdpi.com

The thermal conversion process of these preceramic polymers has been studied in detail. For P(ND-co-D), the rearrangement of carbon chains primarily occurs between 350°C and 470°C. mdpi.com The crystallization of boron carbide from this precursor begins to occur between 1200°C and 1400°C. mdpi.com

The table below details the pyrolysis products of different decaborane-based preceramic polymers. dtic.mil

| Precursor Polymer | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Product Composition | Ceramic Yield (%) |

| [B₁₀H₁₂·H₂NCH₂CH₂NH₂]ₓ | 1000 | Argon | (B₄C)₁(BN)₁.₀₉(C)₀.₁₉ | 83 |

| {B₁₀H₁₂·(CH₃)₂NCH₂CH₂N(CH₃)₂}ₓ | 1500 | Argon | (B₄C)₁(BN)₁(C)₀.₁₇ | Not specified |

Electronic and Photonic Materials

Ion Implantation Dopants for Semiconductors

In the fabrication of semiconductor devices, the introduction of dopant impurities to create n-type or p-type regions is a critical step. google.comgoogle.com Ion implantation is a standard technique for this purpose, allowing for precise control over the dopant concentration and depth. wikipedia.orgtuwien.ac.at For the formation of shallow p-type junctions, which are essential for modern metal-oxide-semiconductor (MOS) devices, boron is the dopant of choice. google.com

The use of decaborane (B₁₀H₁₄) as a source material for boron ion implantation offers significant advantages over traditional monomeric boron ions (B⁺). researchgate.net When decaborane is ionized, it forms cluster ions (B₁₀Hₓ⁺), which, upon acceleration and impact with the semiconductor substrate, effectively deliver a large number of boron atoms at a low energy per atom. researchgate.net This allows for the creation of very shallow doped layers, as the penetration depth of the ions is limited. researchgate.net

Research has demonstrated the feasibility of using decaborane ion beams with energies ranging from 1 to 12 keV for implantation. researchgate.net A 12 keV decaborane ion implantation followed by rapid thermal annealing (RTA) can produce a junction depth of 57 nm at a boron concentration of 10¹⁸ cm⁻³. researchgate.net The use of cluster ions helps to overcome the limitations of low-energy monomer ion implantation, such as reduced beam currents and space-charge effects. google.com

The table below presents the maximum equilibrium doses of boron that can be implanted into silicon using decaborane ions at different beam energies, as limited by sputtering effects. researchgate.net

| Beam Energy (keV) | Maximum Boron Dose (atoms/cm²) |

| 5 | 1.35 x 10¹⁶ |

| 12 | 2.67 x 10¹⁶ |

Chemical Vapor Deposition (CVD) of Thin Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films for various applications, including protective coatings and electronic devices. illinois.eduillinois.edu Decaborane has emerged as a viable alternative to more hazardous precursors like diborane (B8814927) and boron halides for the CVD of boron-containing thin films. unl.edu

The pyrolysis of decaborane in a high vacuum (≤10⁻⁴ torr) at temperatures between 350°C and 1200°C can be used to deposit amorphous boron films on substrates such as sapphire, silicon, and tantalum. mdpi.com The deposition rate is dependent on the decaborane partial pressure and the substrate temperature. mdpi.com

Furthermore, by introducing nitrogen-containing co-reactants, the CVD process can be adapted to produce boron nitride thin films. When decaborane is combined with ammonia or dinitrogen, it serves as a precursor for the deposition of boron nitride nanosheets, nanotubes, and thin films. unl.eduresearchgate.net A method involving the reaction of decaborane with ammonia has been shown to be an efficient route for the formation of boron nitride nanosheets on polycrystalline nickel or copper foils at 1000°C. researchgate.net The resulting films can be as thin as a few nanometers, corresponding to only a few layers of hexagonal boron nitride. researchgate.net

The electrical properties of boron films deposited from decaborane have been investigated. The electrical conductivity of these films varies significantly with temperature, as shown in the table below. mdpi.com

| Temperature (K) | Electrical Conductivity (S cm⁻¹) |

| 77 | 3 x 10⁻⁵ |

| 1000 | 30 |

Development of Photonic and Molecular Electronic Materials from Boron Cluster Derivatives

The unique three-dimensional structures and electronic properties of polyhedral boron clusters make them attractive building blocks for the development of advanced photonic and molecular electronic materials. nih.govrsc.org While research in this area is still evolving, the derivatization of boron clusters, such as those originating from decaborane, opens up possibilities for creating novel functional materials. nih.gov

Recent studies have highlighted the luminescent properties of materials incorporating boron clusters. rsc.org These materials have potential applications in various fields, including the development of organic light-emitting diodes (OLEDs) and bio-imaging agents. rsc.org The fusion of boron clusters with π-conjugated organic systems can lead to hybrid materials with enhanced thermal and chemical stability, as well as unique photophysical properties. nih.gov

The interaction of boron cluster derivatives with biologically relevant molecules, such as serum albumin, has also been investigated to understand their behavior in biological systems, which is crucial for applications in diagnostics and therapy. nih.gov Although direct applications of this compound in this context are not yet widely reported, the fundamental studies on related boron clusters provide a strong foundation for future research. The ability to chemically modify boron clusters allows for the tuning of their electronic and optical properties, making them versatile components for the design of new materials. nih.gov

Superhard Materials in B-C-N-Si Systems

The development of superhard materials is of significant interest for applications requiring high wear resistance and durability. The B-C-N-Si quaternary system is known to host a variety of superhard phases. The incorporation of boron into silicon carbonitride (SiCN) ceramics, for instance, can enhance their properties. osti.gov

The pyrolysis of specific decaborane-based precursors can yield boron carbide and boron nitride, which are themselves very hard materials. dtic.milnanotrun.com Boron carbide is one of the hardest known materials, surpassed only by diamond and cubic boron nitride. nanotrun.com Cubic boron nitride (cBN) is another superhard material with excellent thermal and chemical stability. iaea.org The ability to generate these hard phases from molecular precursors like decaborane derivatives is a key aspect of the polymer-derived ceramics route to superhard materials. This approach allows for the synthesis of these materials in various forms, including coatings and composites, which can be tailored for specific high-performance applications. dtic.mil

Boron Clusters in Nuclear Fusion Research

Boron clusters, a class of chemical compounds containing a cage-like arrangement of boron atoms, are the subject of significant research within the field of nuclear fusion. Their unique properties, including a high propensity to absorb neutrons and their role as a source of boron for plasma-facing components, have led to their investigation in several key areas of fusion technology. The research primarily focuses on leveraging these characteristics to improve plasma performance, enhance reactor wall conditions, and explore novel fusion fuel concepts.

One of the most prominent boron clusters in this field is decaborane (B₁₀H₁₄). This compound serves as a critical material in two distinct and significant applications: conditioning the interior surfaces of fusion reactors and as a component in experimental fusion fuel studies.

Wall Conditioning with Boron Clusters

A crucial challenge in operating tokamak fusion reactors is the management of impurities that can enter the plasma. Atoms sputtered from the reactor's inner walls can cool the plasma, hindering the fusion process. pppl.govscitechdaily.com To mitigate this, a technique known as "boronization" is employed, which involves coating the plasma-facing surfaces with a thin film of boron. nih.gov This boron layer acts as a getter, trapping stray impurities like oxygen, and also shields the underlying wall material, such as tungsten, from the plasma. pppl.govscitechdaily.com

Decaborane (B₁₀H₁₄) has been identified as a valuable precursor material for this process. nih.gov It is used as a source gas in plasma-assisted chemical vapor deposition to create the protective boron films. nih.gov Research has shown that decaborane is an effective and safer alternative to highly toxic gases like diborane (B₂H₆) for boronization. nifs.ac.jp Studies comparing the two have found that decaborane can deposit boron films approximately five times faster than diborane for the same gas flow rate, a logical outcome since each molecule of decaborane contains ten boron atoms compared to diborane's two. nifs.ac.jp The resulting films demonstrate excellent oxygen-gettering capabilities, comparable to those produced with diborane, thereby improving plasma purity and performance. nifs.ac.jpresearchgate.net

Decaborane in Fusion Fuel Research

Beyond wall conditioning, boron clusters are being explored for their potential role in the fusion reaction itself. One area of theoretical and experimental research involves using deuterated decaborane to initiate deuterium-deuterium (D-D) fusion. epj-conferences.org In this concept, the hydrogen atoms of the decaborane molecule are replaced with deuterium (B1214612), a heavy isotope of hydrogen.

The core of this approach relies on the neutron-absorbing properties of the boron-10 (B1234237) (¹⁰B) isotope, which has a natural abundance of about 19.9%. epj-conferences.org When a ¹⁰B atom captures a thermal neutron, it undergoes a nuclear reaction, ¹⁰B(n,α)⁷Li, releasing highly energetic alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) ions. epj-conferences.org

The hypothesis is that this reaction, occurring within a deuterated decaborane molecule, could create a "nuclear hotspot." epj-conferences.orgresearchgate.net The energetic ions produced would be contained within the dense cloud of deuterium nuclei that make up the rest of the molecule. This localized release of energy could then be transferred to the surrounding deuterium nuclei through coulomb collisions, potentially providing sufficient energy to initiate D-D fusion reactions. epj-conferences.org This method is comparable in principle to neutral beam injection, a technique used to heat plasma in tokamaks. epj-conferences.orgresearchgate.net While still in the experimental phase, this research highlights an innovative approach to fusion initiation that leverages the specific nuclear and chemical properties of boron clusters. epj-conferences.org

Interactive Data Table: Comparison of Boron Precursors for Boronization

| Property | Decaborane (B₁₀H₁₄) | Diborane (B₂H₆) |

| Chemical Formula | B₁₀H₁₄ | B₂H₆ |

| Molar Mass | 122.22 g/mol | 27.67 g/mol |

| State at STP | Colorless Solid | Colorless Gas |

| Boron Atoms per Molecule | 10 | 2 |

| Primary Use in Fusion | Wall Conditioning (Boronization) | Wall Conditioning (Boronization) |

| Key Advantage | Safer to handle than diborane; higher deposition rate. nifs.ac.jp | Well-established process. |

Catalysis Research

Role of Boron Compounds as Catalytic Precursors and Components

Boron compounds, in general, are recognized for their versatile roles in catalysis. They can function as catalysts themselves, often as Lewis acids, or act as precursors to catalytically active species. The incorporation of boron into catalytic systems can influence the electronic properties, stability, and selectivity of the catalyst. While specific research detailing the use of diammonium decaborane (B607025) as a catalytic precursor is limited, the broader context of boron chemistry suggests its potential in this area. Boron-containing materials are known to be key functional components in designing high-performance heterogeneous catalysts. They can be involved in the construction, regulation, and stabilization of active phases and sites within a catalyst.

Application in Reductive Amination Reactions

Decaborane (B₁₀H₁₄), the parent hydride of diammonium decaborane, has demonstrated significant utility in reductive amination reactions. This process is a cornerstone of organic synthesis for the formation of amines from carbonyl compounds.

In this context, decaborane exhibits a dual role; it acts as a catalyst for the formation of the imine intermediate and subsequently as a mild reducing agent for the conversion of the imine to the corresponding amine. researchgate.netmdpi.com The reaction is typically carried out in methanol at room temperature under a nitrogen atmosphere. researchgate.netnih.gov This method is noted for its simplicity, efficiency, and broad substrate scope. researchgate.netmdpi.comnih.gov

Detailed Research Findings:

Efficiency and Reaction Conditions: Aldehydes and ketones can be readily converted to their corresponding amines in the presence of an amine and decaborane in methanol. researchgate.netnih.gov The reaction proceeds efficiently at room temperature. researchgate.netnih.gov An optimized amount of decaborane is typically around 30 mol%, although lower concentrations can be used with a trade-off in reaction time. researchgate.net

Substrate Scope and Functional Group Tolerance: This reductive amination protocol is compatible with a wide array of functional groups, including nitro, halo, olefin, ester, and carboxylic acid moieties. researchgate.net This tolerance makes it a valuable tool in the synthesis of complex molecules. High yields are generally reported, though electronic and steric factors can influence the outcome for certain substrates. researchgate.net

Mechanism: The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, a step that is catalyzed by decaborane. Subsequently, the decaborane acts as a reducing agent to deliver hydride to the imine, yielding the final amine product.

The following table summarizes the scope of the reductive amination of various carbonyl compounds with different amines using decaborane.

| Carbonyl Compound | Amine | Product | Yield (%) |

| Benzaldehyde | Aniline | N-Benzylaniline | 95 |

| 4-Nitrobenzaldehyde | Aniline | N-(4-Nitrobenzyl)aniline | 92 |

| Cyclohexanone | Benzylamine | N-Cyclohexylbenzylamine | 90 |

| Acetophenone | 4-Nitroaniline | N-(1-Phenylethyl)-4-nitroaniline | 75 |

Design and Development of Hydrogen Production Catalysts from Borane (B79455) Derivatives

The quest for efficient hydrogen storage and production has driven significant research into materials like ammonia (B1221849) borane (NH₃BH₃). mdpi.com Catalysis is crucial for the controlled release of hydrogen from such compounds, typically through hydrolysis.

Ammonia Borane Hydrolysis Catalysis

The hydrolysis of ammonia borane is a promising route for on-demand hydrogen generation. mdpi.com This reaction is significantly accelerated by catalysts, with numerous studies focusing on transition metal-based systems. mdpi.com The general mechanism involves the interaction of ammonia borane with the catalyst surface, followed by the attack of water molecules, leading to the liberation of hydrogen. mdpi.com